Clemastinefumarate

Description

Historical Context of Pharmacological Investigation

Clemastine (B1669165) was first patented in 1960 and came into medical use in 1967. wikipedia.org Initially, it was recognized and approved by the Food and Drug Administration (FDA) in 1977 for its efficacy as a histamine (B1213489) H1 receptor antagonist, providing symptomatic relief for allergic conditions such as rhinitis and urticaria. clinicaltrials.eunih.gov Its formulation as a fumarate (B1241708) salt, clemastine fumarate, was developed to enhance its solubility and bioavailability. nih.govfrontiersin.org

Early pharmacological studies focused on its antihistaminic effects, which involve competitively blocking the H1 histamine receptor. nih.govnih.gov This action prevents histamine-induced responses like vasodilation, increased capillary permeability, and smooth muscle contraction. nih.gov These initial investigations established its clinical use and also characterized its common side effects, such as drowsiness, due to its ability to cross the blood-brain barrier. wikipedia.orgfrontiersin.orgmssociety.org.uk

Evolution of Research Perspectives: From Antihistamine to Multifaceted Compound Repurposing

The trajectory of clemastine fumarate research took a significant turn with the advent of high-throughput screening techniques, which identified it as a compound with potential applications far beyond its original indication. nih.govfrontiersin.org This marked the beginning of its investigation as a repurposed drug, with a primary focus on its effects on the central nervous system (CNS). nih.govnih.gov

A pivotal area of this new research is its role in promoting remyelination, the process of repairing the myelin sheath that protects nerve fibers. mssociety.org.ukjci.org This has led to extensive studies in the context of demyelinating diseases, most notably multiple sclerosis (MS). mssociety.org.ukjci.orgmscanada.ca Preclinical studies in animal models and early-phase clinical trials have suggested that clemastine fumarate can stimulate the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin, and enhance myelin repair. nih.govmdpi.comescholarship.org For instance, the ReBUILD phase 2 trial found that clemastine could improve the speed of nerve impulse transmission from the eye to the brain, an indicator of remyelination. mssociety.org.uk However, more recent findings from the TRAP-MS trial have raised concerns, as it was observed that clemastine might accelerate disability progression in some patients with progressive MS, leading to the discontinuation of that arm of the study. jci.orgneurologylive.comms-uk.org

Beyond multiple sclerosis, the neuroprotective effects of clemastine fumarate are being explored in a range of neurological disorders. nih.gov Research has indicated its potential benefits in conditions such as:

Alzheimer's Disease: Studies in animal models suggest that clemastine can reduce the accumulation of amyloid-β plaques, a hallmark of Alzheimer's, and mitigate neuroinflammation. nih.govresearchgate.netresearchgate.net

Amyotrophic Lateral Sclerosis (ALS): In animal models of ALS, clemastine has been shown to reduce microgliosis (inflammation in the brain and spinal cord) and enhance the survival of motor neurons. nih.govresearchgate.net

Spinal Cord Injury: Research indicates that clemastine can preserve myelin integrity and improve functional recovery in animal models of spinal cord injury. nih.govresearchgate.net

Hypoxic Brain Injury: Clemastine has demonstrated neuroprotective effects in models of neonatal hypoxic-ischemic encephalopathy by promoting myelination and reducing brain area loss. mdpi.comresearchgate.net

The multifaceted nature of clemastine fumarate is further highlighted by investigations into its immunomodulatory, antiviral, and antibacterial properties. It has been shown to suppress the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects. nih.govresearchgate.net Some in vitro studies have also suggested that clemastine may inhibit the replication of certain viruses, including SARS-CoV-2. frontiersin.org Additionally, it has demonstrated activity against the parasite Leishmania and has been found to have an inhibitory effect on the biofilm formation of Staphylococcus aureus. researchgate.netrsc.orgrsc.orgnih.govacs.org

The evolution of clemastine fumarate from a simple antihistamine to a compound with diverse and complex biological activities underscores the value of drug repurposing in modern pharmacology.

Research Findings on Clemastine Fumarate Repurposing

| Area of Research | Key Findings | Model System |

|---|---|---|

| Multiple Sclerosis (MS) | Promotes oligodendrocyte precursor cell (OPC) differentiation and remyelination. mdpi.com Improved nerve conduction in a phase 2 trial (ReBUILD). mssociety.org.uk However, a later trial (TRAP-MS) showed potential for accelerated disability in progressive MS. jci.orgneurologylive.com | Animal models, Human clinical trials mssociety.org.ukjci.orgmdpi.com |

| Alzheimer's Disease | Reduces amyloid-β generation and accumulation. nih.govresearchgate.net Mitigates neuroinflammation and enhances autophagy. researchgate.netresearchgate.net | Animal models (APP/PS1 transgenic mice) nih.govresearchgate.net |

| Amyotrophic Lateral Sclerosis (ALS) | Reduces microgliosis and enhances motor neuron survival. nih.govresearchgate.net Modulates inflammatory genes. nih.gov | Animal models (SOD1G93A mice) nih.gov |

| Spinal Cord Injury | Preserves myelin integrity and improves functional recovery. nih.govresearchgate.net Enhances OPC differentiation. nih.gov | Animal models (rats) nih.gov |

| Hypoxic-Ischemic Encephalopathy | Reduces brain area loss and promotes myelination. mdpi.com | Animal models (rodents, ovine) mdpi.com |

| Antiviral Activity | In vitro inhibition of SARS-CoV-2. frontiersin.org | Cell culture frontiersin.org |

| Antibacterial/Antiparasitic Activity | Inhibits biofilm formation of Staphylococcus aureus. researchgate.net Activity against Leishmania parasites. rsc.orgrsc.orgnih.govacs.org | In vitro and animal models researchgate.netrsc.org |

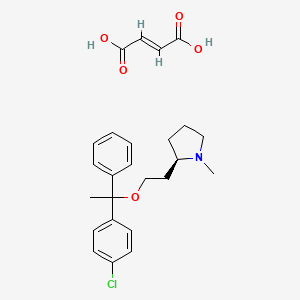

Structure

2D Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C25H30ClNO5 |

|---|---|

Poids moléculaire |

460 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;(2R)-2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |

InChI |

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21?;/m1./s1 |

Clé InChI |

PMGQWSIVQFOFOQ-BDUVBVHRSA-N |

SMILES isomérique |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Chemical Biology and Synthetic Methodologies of Clemastine Fumarate

Stereochemistry and Isomerism in Clemastine (B1669165) Fumarate (B1241708) Research

Clemastine, with the chemical name (+)-(2R)-2-[2-[[(R)-p-Chloro-α-methyl-α-phenylbenzyl]oxy]ethyl]-1-methylpyrrolidine, is a molecule characterized by its specific stereochemistry, which is crucial for its biological activity. nih.gov The structure of clemastine contains two chiral centers, giving rise to four possible stereoisomers. thieme-connect.com The pharmacologically active form of clemastine is the (R,R)-isomer, which is used as its fumarate salt in pharmaceutical formulations. nih.govthieme-connect.com The fumarate salt itself is an achiral entity. fda.gov

Chirality and Enantiomeric Considerations

The concept of chirality is fundamental to understanding the pharmacological properties of clemastine. longdom.orgnih.gov Enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable effects. longdom.orgmdpi.com In the case of clemastine, the antihistaminic activity is primarily associated with the (R,R)-diastereoisomer. thieme-connect.com This stereoselectivity highlights the specific three-dimensional arrangement required for the molecule to interact effectively with its biological target, the histamine (B1213489) H1 receptor. nih.gov

The absolute configuration of the two stereogenic centers in the active isomer of clemastine is R. nih.gov The first chiral center is the tertiary carbon atom bonded to the 4-chlorophenyl and phenyl groups, and the second is the carbon atom at the 2-position of the pyrrolidine (B122466) ring. nih.govresearchgate.net The specific spatial orientation of these groups is a key determinant of the molecule's ability to bind to its receptor.

| Stereoisomer | Configuration at Diarylmethyl Center | Configuration at Pyrrolidine Center | Relative Antihistamine Activity |

|---|---|---|---|

| (R,R)-Clemastine | R | R | Most Active thieme-connect.com |

| (S,S)-Clemastine | S | S | Less Active |

| (R,S)-Clemastine | R | S | Less Active |

| (S,R)-Clemastine | S | R | Less Active |

Advanced Synthetic Approaches for Clemastine Fumarate and Analogues

The synthesis of clemastine, particularly the enantiomerically pure (R,R)-isomer, has been a subject of significant research. Early methods often relied on the resolution of racemic mixtures, which can be inefficient. google.com Modern approaches focus on asymmetric synthesis to directly obtain the desired stereoisomer, thereby improving yield and purity. nih.govresearchgate.net

Asymmetric Synthesis and Stereoselective Transformations

The first asymmetric synthesis of (R,R)-clemastine was a significant achievement, involving the coupling of two key chiral intermediates. nih.govresearchgate.net This convergent synthesis strategy allows for the independent preparation of the two chiral fragments, which are then combined in a later step.

The key chiral intermediates are:

(R)-tertiary alcohol [1-(4-chlorophenyl)-1-phenylethanol]: This fragment is synthesized via a stereoselective alkylation of a chiral α-benzyloxy ketone using a Grignard reagent. This reaction proceeds through a chelation-controlled 1,4-asymmetric induction, where a chiral benzyl (B1604629) group serves as both a protecting group and a chiral auxiliary. nih.govresearchgate.net

(R)-chloroethylpyrrolidine: This portion of the molecule is prepared from L-homoserine lactone through an asymmetric transformation process. Key steps in this sequence include a racemization-minimized N-allylation and a ring-closing metathesis. nih.govdntb.gov.ua

The final step in this asymmetric synthesis is the coupling of these two intermediates via an O-alkylation reaction to form the crucial ether linkage of (R,R)-clemastine. nih.gov Other innovative strategies have also been developed, such as a synthesis of (S,S)-clemastine that features a novel 1,4-aryl migration of a lithiated carbamate (B1207046) with inversion of stereochemistry. thieme-connect.com

| Synthetic Strategy | Key Chiral Precursor(s) | Key Transformation(s) | Reference |

|---|---|---|---|

| Convergent Asymmetric Synthesis | (R)-tertiary alcohol, (R)-chloroethylpyrrolidine | Chelation-controlled alkylation; Asymmetric transformation; O-alkylation | nih.gov |

| Invertive Aryl Migration | Lithiated carbamate derived from chiral amine | 1,4-Aryl migration with stereochemical inversion | thieme-connect.com |

| Enantioselective Arylation | 4-chlorobenzaldehyde | (R)-diphenylpyrrolidinemethanol mediated arylation | rsc.orgresearchgate.net |

Challenges in Synthetic Pathways of the Core Scaffold

Despite advancements, the synthesis of clemastine and its analogues is not without challenges. One of the primary difficulties lies in the construction of the sterically hindered tertiary ether bond that links the diarylmethyl and the pyrrolidine ethyl fragments. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies of Clemastine Fumarate

Structure-activity relationship (SAR) studies are crucial for understanding how the different parts of the clemastine molecule contribute to its biological activity. researchgate.netmdpi.com By synthesizing and testing analogues, researchers can identify the key structural components and their optimal arrangement for receptor binding. rsc.orgresearchgate.net

Identification of Core Structural Components and Pharmacophore Elements

The clemastine molecule can be deconstructed into several key components that are essential for its antihistaminic activity. These components form the basis of its pharmacophore, which is the specific three-dimensional arrangement of features responsible for its interaction with the histamine H1 receptor. unina.it

The core structural elements include:

The Diarylmethyl Moiety: This consists of a phenyl group and a 4-chlorophenyl group attached to a quaternary carbon. These aromatic rings are crucial for hydrophobic interactions within the receptor binding pocket.

The Ether Linkage: The oxygen atom of the ether is a key feature, likely acting as a hydrogen bond acceptor.

The Ethyl Spacer: This two-carbon chain connects the ether to the pyrrolidine ring, providing the correct distance and flexibility for the molecule to adopt an optimal conformation for binding.

The N-methylpyrrolidine Ring: This basic amino group is typically protonated at physiological pH, forming a cationic center that engages in an ionic interaction with an acidic residue in the receptor.

SAR studies have shown that the stereochemistry at the diarylcarbinol center is critical, with the (R,R) diastereoisomer demonstrating the highest activity. rsc.org Analogues where the quaternary methyl group is absent (nor-methyl clemastine) have been synthesized and found to retain significant activity, indicating that this methyl group is not strictly essential. rsc.orgresearchgate.net These studies help to refine the pharmacophore model for H1 antagonists and guide the design of new compounds. unina.itnih.gov

| Structural Component | Pharmacophore Element | Putative Role in Receptor Binding |

|---|---|---|

| Phenyl and 4-Chlorophenyl Rings | Aromatic/Hydrophobic Features | Engages in hydrophobic/van der Waals interactions with the receptor. |

| Ether Oxygen | Hydrogen Bond Acceptor | Forms a hydrogen bond with a donor group in the binding site. |

| N-methylpyrrolidine (tertiary amine) | Cationic/Positively Ionizable Group | Forms an ionic bond with an anionic residue (e.g., Aspartate) in the receptor. |

| Ethyl Spacer | Spacer | Provides optimal positioning of the aromatic and cationic groups. |

| Chiral Centers | Stereochemical Arrangement | Ensures correct 3D orientation of functional groups for precise receptor fit. thieme-connect.com |

Impact of Chemical Modifications on Biological Activity and Selectivity

Clemastine is a first-generation antihistamine characterized by its selective antagonism of the H1-receptor, which also possesses antimuscarinic and moderate sedative properties. nih.govtocris.com Its therapeutic effects are derived from its ability to block the action of endogenous histamine, providing relief from allergic symptoms. nih.gov However, like many first-generation antihistamines, clemastine is not entirely selective and has been reported to interact with other receptors, notably muscarinic receptors (M1, M2, M3, and M5). nih.gov This lack of absolute selectivity has prompted research into chemical modifications of the clemastine structure to enhance its biological activity for specific targets and improve its selectivity profile. The core structure of clemastine consists of a diaryl carbinol moiety, an ether linker, and a pyrrolidine head group, each offering opportunities for chemical modification to modulate its pharmacological properties.

Structure-Activity Relationship (SAR) of Clemastine Analogues

The exploration of clemastine's structure-activity relationship (SAR) has been a key area of research to develop analogues with improved therapeutic profiles. Modifications to the core structure have been shown to significantly impact the compound's potency and selectivity. For instance, the synthesis of N-linked analogues of clemastine has demonstrated that it is possible to retain or even enhance desired biological activities while reducing off-target effects. nih.gov

One area of investigation has been the development of clemastine analogues with potent antileishmanial activity. nih.govrsc.org Clemastine fumarate itself has been identified as an inhibitor of the essential leishmanial enzyme inositol (B14025) phosphorylceramide synthase (IPCS). nih.gov However, its complex synthesis presents challenges for further optimization. To address this, simpler N-linked analogues have been synthesized. These analogues have shown promise, exhibiting not only significant antileishmanial efficacy but also a higher selectivity index compared to the parent compound. nih.gov

Nor-methyl Analogues and Selectivity

A notable modification to the clemastine structure is the removal of the quaternary methyl group, resulting in "nor-methyl clemastine." nih.gov This modification was explored to simplify the synthesis and investigate its impact on the compound's binding profile. The synthesis of nor-methyl clemastine can be achieved through a protic acid-mediated combination of a diaryl carbinol with 2-hydroxyethyl-N-methylpyrrolidine. nih.gov

Interestingly, when the binding profiles of clemastine and its nor-methyl analogue were compared in a radioligand displacement assay, they showed very similar activity against a broad range of receptor subtypes. nih.gov This suggests that the N-methyl group is not a critical determinant for the broad-spectrum receptor interactions observed with clemastine. However, further modifications to the N-linked structure have yielded analogues with enhanced selectivity. nih.gov

Impact of Modifications on Receptor Binding

The table below summarizes the binding activity of Clemastine Fumarate and a key analogue at various receptors, highlighting the impact of a simple structural modification on selectivity. The data illustrates that while the primary antihistamine activity is retained, the affinity for other neurotransmitter receptors can be significantly altered.

| Compound | Primary Target | Other Receptor Interactions | Key Finding |

|---|---|---|---|

| Clemastine Fumarate (CF) | Histamine H1 Receptor | Active against multiple muscarinic receptors (M1, M2, M3, M5) | Broad binding profile with notable off-target activity. nih.gov |

| Analogue 38l (N-linked analogue) | Histamine H1 Receptor | Reduced binding to other neurotransmitter receptor subtypes | Demonstrates enhanced selectivity and lower host cell toxicity while retaining antileishmanial activity. nih.gov |

Antiparasitic Activity of Clemastine Analogues

Research into the antiparasitic properties of clemastine has revealed that its mechanism of action can extend beyond histamine receptor antagonism. In the context of apicomplexan parasites like Plasmodium and Toxoplasma, clemastine has been shown to interfere with tubulin-based processes. nih.gov It is suggested that clemastine binds to the TRiC chaperone, a protein responsible for folding tubulin and actin, thereby reducing the levels of functional tubulin and inhibiting parasite replication. nih.gov

The development of clemastine analogues has also focused on enhancing these antiparasitic effects. For example, an N-dimethylaminoethyl indazole derivative of clemastine exhibited equivalent levels of inhibition of Leishmania major inositol phosphorylceramide synthase (L. majIPCS) activity as the parent compound. nih.gov This indicates that significant structural modifications can be made while preserving the desired enzymatic inhibition.

The following table presents data on the enzymatic and cellular activity of clemastine and one of its analogues against Leishmania.

| Compound | Target Enzyme | Enzyme Inhibition (IC50) | Activity against Promastigotes |

|---|---|---|---|

| Clemastine Fumarate (CF) | L. maj IPCS | Comparable to analogue 24 | Active |

| Analogue 24 (N-dimethylaminoethyl indazole derivative) | L. maj IPCS | Equivalent to CF | Lower activity observed, suggesting potential transport issues. nih.gov |

Molecular and Cellular Pharmacology of Clemastine Fumarate

Histamine (B1213489) Receptor Antagonism: Mechanisms Beyond Allergic Responses

While primarily known for its role in blocking histamine H1 receptors to counter allergic reactions, clemastine's interaction with these receptors in the CNS contributes to a distinct set of neurological effects. nih.gov

H1 Receptor Antagonism in Central Nervous System Contexts

Within the CNS, histamine acts as a neurotransmitter influencing various physiological processes. Clemastine (B1669165) fumarate (B1241708), by competitively inhibiting H1 receptors, can modulate these processes. This antagonism has been shown to reduce neuroinflammation and help stabilize the blood-brain barrier. In experimental models of neurological injury, such as spinal cord injury and hypoxic-ischemic encephalopathy, blocking H1 receptors with clemastine attenuates the activation of microglia, the resident immune cells of the CNS. This action limits the production of pro-inflammatory mediators. Furthermore, in animal models of Alzheimer's disease, H1 antagonism by clemastine has been associated with a reduction in amyloid-beta plaque deposition and a rescue of cognitive deficits, partly by suppressing histamine-driven glial activation. frontiersin.org

Muscarinic Receptor Modulation by Clemastine Fumarate

Beyond its antihistaminic properties, clemastine exhibits significant antimuscarinic activity, which is central to its effects on neural cell biology. frontiersin.orgrndsystems.com It acts as an antagonist of muscarinic acetylcholine (B1216132) receptors (MRs), a property that has been identified as key to its potential in promoting myelin repair. frontiersin.orgnih.govresearchgate.net

M1 Muscarinic Acetylcholine Receptor (CHRM1) as a Key Target

Research has pinpointed the M1 muscarinic acetylcholine receptor (CHRM1) as a principal target of clemastine in the context of myelination. frontiersin.orgfrontiersin.orgucsf.edu The M1 receptor is expressed on oligodendrocyte precursor cells (OPCs) and acts as a negative regulator of their differentiation and the subsequent process of myelination. frontiersin.orgpnas.org By antagonizing the M1R, clemastine effectively releases a brake on OPC maturation. pnas.org Studies using genetic knockout mice, where the M1 receptor was specifically removed from oligodendrocytes, have corroborated these findings. ucsf.eduresearchgate.net These mice exhibited accelerated remyelination and reduced axonal loss in models of inflammatory demyelination, highlighting the critical role of M1R blockade in the therapeutic effects observed with clemastine. frontiersin.orgucsf.eduresearchgate.net The identification of M1R as the target has spurred interest in developing more selective M1R antagonists to promote remyelination. frontiersin.orgpnas.org

Downstream Intracellular Signaling Cascades Mediated by Muscarinic Receptor Interactions (e.g., ERK1/2 Pathway Activation)

The antagonism of muscarinic receptors by clemastine initiates downstream signaling cascades that are crucial for its pro-myelinating effects. One of the key pathways identified is the extracellular signal-regulated kinase (ERK) pathway, specifically involving ERK1 and ERK2. frontiersin.orgnih.gov Activation of muscarinic receptors typically suppresses the phosphorylation of ERK1/2, a process vital for OPC maturation. Clemastine, by blocking these receptors, leads to an increase in the phosphorylation and activation of ERK1/2. frontiersin.orgnih.govresearchgate.net This activation is a critical step in promoting the differentiation of OPCs into mature, myelin-producing oligodendrocytes. nih.govresearchgate.net In a rat model of spinal cord injury, treatment with clemastine was shown to enhance the phosphorylation of ERK1/2, which in turn increased the expression of key transcription factors necessary for myelination, such as myelin regulatory factor (Myrf) and oligodendrocyte transcription factor 2 (Olig2). frontiersin.orgnih.gov The requirement of the ERK pathway for clemastine's effects was demonstrated in studies where inhibiting ERK diminished the number of mature oligodendrocytes despite clemastine treatment. nih.gov

Mechanisms in Oligodendrocyte Biology and Myelination Research

The most profound and widely studied non-antihistaminic effect of clemastine is its direct impact on oligodendrocyte biology, leading to enhanced myelination. frontiersin.orgnationalmssociety.orgucsf.edu

Promotion of Oligodendrocyte Precursor Cell (OPC) Differentiation and Maturation

Clemastine has been consistently shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes capable of forming myelin sheaths. frontiersin.orgrndsystems.comnih.gov This was first identified in high-throughput screening studies looking for compounds that could induce OPC differentiation. frontiersin.orgnih.gov In various preclinical models of demyelination, including those for multiple sclerosis and hypoxic brain injury, clemastine treatment has been demonstrated to enhance the generation of new oligodendrocytes and promote the repair of myelin. frontiersin.orgfrontiersin.orgnationalmssociety.org For instance, in a mouse model of mild traumatic brain injury, clemastine enhanced myelination in the cortex and hippocampus. frontiersin.org It achieves this by not only stimulating the differentiation process but also by potentially protecting OPCs from cellular senescence, a state of irreversible cell cycle arrest. frontiersin.org This pro-differentiative effect has been observed both in vitro in cell cultures and in vivo in animal models, leading to functional recovery in some studies. frontiersin.orgfrontiersin.org

Interactive Data Table: Research Findings on Clemastine Fumarate's Mechanisms

| Mechanism | Key Target/Pathway | Observed Effect | Model System | Reference(s) |

| H1 Receptor Antagonism | Histamine H1 Receptor | Attenuation of microglial activation and pro-inflammatory mediator production. | Spinal Cord Injury & Hypoxic-Ischemic Encephalopathy Models | |

| Muscarinic Receptor Modulation | M1 Muscarinic Acetylcholine Receptor (CHRM1) | Antagonism of this receptor, which negatively regulates OPC differentiation. | OPC Cultures, EAE Mouse Model | frontiersin.orgfrontiersin.orgucsf.edupnas.orgresearchgate.net |

| Downstream Signaling | ERK1/2 Pathway | Increased phosphorylation and activation, leading to OPC differentiation. | Spinal Cord Injury Rat Model | frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net |

| Oligodendrocyte Biology | Oligodendrocyte Precursor Cells (OPCs) | Promotion of OPC differentiation and maturation into myelinating oligodendrocytes. | In Vitro Cultures, Animal Models of Demyelination | frontiersin.orgrndsystems.comnih.gov |

Elucidation of Molecular Pathways Supporting Myelin Integrity and Remyelination Processes

Clemastine fumarate has been identified as a potent promoter of oligodendrocyte differentiation and remyelination, processes crucial for maintaining myelin integrity. frontiersin.orgnih.govnih.gov Its mechanism of action involves interaction with several molecular pathways. A primary target of clemastine is the M1 muscarinic acetylcholine receptor (CHRM1). frontiersin.org By acting as an antagonist to this receptor on oligodendrocyte precursor cells (OPCs), clemastine removes a negative regulatory signal, thereby facilitating their differentiation into mature, myelin-producing oligodendrocytes. frontiersin.orgfrontiersin.org This interaction has been shown to accelerate remyelination, prevent axonal loss, and improve functional recovery in preclinical models. frontiersin.org

Furthermore, clemastine has been demonstrated to activate the extracellular signal-regulated kinase (ERK) signaling pathway within OPCs. frontiersin.orgfrontiersin.org The activation of ERK1/2 is a critical step in promoting the differentiation of these cells. frontiersin.org Research has also highlighted clemastine's ability to activate glutathione (B108866) S-transferase 4α (Gsta4), which in turn helps to limit oligodendrocyte apoptosis and enhance myelination. frontiersin.orgnih.gov Additional molecular mechanisms implicated in clemastine's pro-myelinating effects include the activation of F3/Contactin-1 through non-canonical Notch-1 signaling and the enhancement of H3K9 histone methyltransferase activity. frontiersin.orgfrontiersin.org In animal models of white matter injury, clemastine treatment has been shown to preserve white matter integrity and promote neuronal survival, leading to functional recovery. frontiersin.orgnih.gov

Prevention of Oligodendrocyte Progenitor Cell Senescence

Cellular senescence in oligodendrocyte precursor cells (OPCs) can impair the brain's capacity for myelin repair. Clemastine has demonstrated a therapeutic potential by preventing OPCs from entering a senescent state. frontiersin.orgnih.govbohrium.com In a mouse model of Alzheimer's disease, where myelin disruption and impaired repair are observed, chronic treatment with clemastine was found to enhance the densities of OPCs and mature oligodendrocytes. frontiersin.org This effect was linked to the prevention of OPC senescence, a factor implicated in the pathogenesis of the disease. frontiersin.orgnih.gov

Studies have indicated that in certain pathological contexts, such as chronic demyelination, there can be an accumulation of OPCs expressing markers of senescence. frontiersin.orgjci.org Clemastine's intervention appears to counteract this trend. By preventing OPCs from becoming senescent, clemastine helps maintain a healthy pool of progenitor cells capable of differentiating and contributing to myelin maintenance and repair. frontiersin.orgnih.gov This action is crucial, as the selective removal of senescent OPCs has been shown to ameliorate disease-related pathology in preclinical models. frontiersin.org

Immunomodulatory and Anti-Inflammatory Mechanisms of Clemastine Fumarate

Beyond its effects on myelination, clemastine fumarate exerts significant immunomodulatory and anti-inflammatory actions within the central nervous system. These properties contribute to its neuroprotective effects by creating a more favorable environment for neural cell survival and repair.

Modulation of Microglial Responses and Inhibition of Neuroinflammation

Clemastine has been shown to effectively modulate the activity of microglia, the primary immune cells of the brain. researchgate.netnih.gov In various models of neurological injury and disease, clemastine administration reduces microgliosis, the activation and proliferation of microglia. researchgate.netresearchgate.net It has been observed to suppress the M1-like pro-inflammatory phenotype of microglia, which is associated with the release of neurotoxic factors. frontiersin.orgresearchgate.net For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic clemastine treatment was found to reduce microgliosis and modulate microglia-related inflammatory genes. researchgate.net Similarly, in models of intracerebral hemorrhage, clemastine attenuated microglial activation, which is a key driver of the post-injury inflammatory response. researchgate.netnih.gov By tempering these microglial responses, clemastine helps to inhibit the broader neuroinflammatory cascade that can lead to neuronal damage. frontiersin.orgresearchgate.netnih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-1β, Tumor Necrosis Factor-alpha)

A key aspect of clemastine's anti-inflammatory effect is its ability to regulate the production of pro-inflammatory cytokines. frontiersin.orgresearchgate.net Studies have consistently shown that clemastine can decrease the levels of key cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.netfrontiersin.org In a mouse model of depression, clemastine treatment reversed the imbalance of these pro-inflammatory cytokines in the hippocampus and serum. frontiersin.orgresearchgate.net This effect was also observed in models of myocardial ischemia-reperfusion injury, where clemastine inhibited the release of TNF-α and IL-1β. frontiersin.org Furthermore, in a model of hypoxic-ischemic brain injury, clemastine was found to inhibit the production of IL-1β by microglia through the inhibition of the p38 MAPK/NLRP3 pathway. frontiersin.org This reduction in pro-inflammatory cytokine levels helps to dampen the inflammatory response and protect tissues from damage. nih.govfrontiersin.org

Toll-like Receptor 4 (TLR4) Pathway Interactions (e.g., PI3K/Akt Signaling Activation)

Clemastine's immunomodulatory effects are also mediated through its interaction with the Toll-like receptor 4 (TLR4) pathway. frontiersin.orgdoaj.orgnih.gov TLR4 is a key receptor in the innate immune system that, when activated, can trigger inflammatory signaling cascades. frontiersin.orgfrontiersin.org Research has shown that clemastine can down-regulate the expression of TLR4, thereby reducing the inflammatory response to stimuli like lipopolysaccharide (LPS). frontiersin.org

Interestingly, clemastine has been found to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is downstream of TLR4 and plays a crucial role in cell survival and proliferation. frontiersin.orgdoaj.orgnih.govbvsalud.org In studies of myocardial ischemia-reperfusion injury, clemastine was shown to protect cardiomyocytes by activating the TLR4/PI3K/Akt signaling pathway. frontiersin.orgdoaj.orgnih.gov This activation leads to a reduction in apoptosis and inflammation. doaj.orgfrontiersin.org The interplay between TLR4 inhibition and PI3K/Akt activation suggests a complex modulatory role for clemastine in this pathway. frontiersin.orgfrontiersin.org

Nuclear Factor-kappa B (NF-κB) Activity Modulation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation. mdpi.commdpi.com Dysregulated NF-κB signaling is a hallmark of many inflammatory diseases. mdpi.com Clemastine has been shown to inhibit NF-κB activity. frontiersin.org By doing so, it can suppress the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. frontiersin.orgfrontiersin.org The inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory effects of clemastine. frontiersin.orgfrontiersin.orgresearchgate.net This modulation of NF-κB activity has been observed in various contexts, contributing to the compound's protective effects against inflammation-mediated tissue damage. frontiersin.orgnih.gov

Table of Research Findings on Clemastine Fumarate's Molecular and Cellular Pharmacology

| Category | Specific Finding | Model System | Key Pathway/Molecule Involved | Reference |

|---|---|---|---|---|

| Myelin Integrity & Remyelination | Promotes OPC differentiation and myelination. | In vitro and animal models of demyelination. | M1 muscarinic receptor antagonism, ERK1/2 activation. | frontiersin.orgfrontiersin.org |

| OPC Senescence | Prevents entry of OPCs into a senescent state. | Alzheimer's disease mouse model. | Not specified. | frontiersin.orgnih.gov |

| Microglial Modulation | Suppresses M1-like microglial activation. | Depression mouse model. | Not specified. | frontiersin.orgresearchgate.net |

| Pro-inflammatory Cytokine Regulation | Decreases levels of IL-1β and TNF-α. | Depression and ICH mouse models. | p38 MAPK/NLRP3 pathway. | frontiersin.orgfrontiersin.orgresearchgate.netnih.gov |

| TLR4 Pathway Interaction | Activates PI3K/Akt signaling pathway. | Cardiomyocytes (MIRI model). | TLR4, PI3K, Akt. | frontiersin.orgdoaj.orgnih.gov |

| NF-κB Activity Modulation | Inhibits NF-κB activity. | Cardiomyocytes. | NF-κB. | frontiersin.org |

Table of Compound Names

| Compound Name |

|---|

| Clemastine fumarate |

| Interleukin-1β (IL-1β) |

| Tumor Necrosis Factor-alpha (TNF-α) |

Purinergic P2RX7 Receptor Potentiation Leading to Inflammasome Activation and Pyroptosis in Specific Cellular Contexts

Clemastine fumarate has been identified as a positive allosteric modulator of the purinergic P2X7 receptor (P2RX7). nih.govresearchgate.net It does not activate the receptor on its own but enhances the receptor's response to suboptimal concentrations of its natural ligand, extracellular adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net This potentiation of P2RX7 signaling has significant downstream consequences, particularly in immune cells like macrophages and microglia, which have high expression levels of P2RX7. nih.govmedrxiv.org

The activation of P2RX7 by ATP, potentiated by clemastine, triggers a cascade of events beginning with the efflux of intracellular potassium (K+). nih.gov This change in ion concentration is a key signal for the assembly of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.govmedrxiv.org The assembled inflammasome then activates caspase-1. nih.govresearchgate.net Activated caspase-1 is a critical enzyme that cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active, secreted forms. nih.gov

Furthermore, activated caspase-1 cleaves gasdermin D (GSDMD). jci.org The N-terminal fragment of GSDMD then oligomerizes to form pores in the plasma membrane. jci.org This process leads to a lytic, pro-inflammatory form of programmed cell death known as pyroptosis, characterized by cell swelling, membrane rupture, and the release of cellular contents, including active cytokines and damage-associated molecular patterns (DAMPs) like ATP and high mobility group box 1 (HMGB1). nih.govmedrxiv.orgjci.org

In mechanistic studies using human monocytic leukemia cells (THP-1), clemastine, in the presence of suboptimal ATP concentrations, increased the release of IL-1β and active caspase-1. medrxiv.org This effect was also observed in primary human macrophages. jci.org Critically, this clemastine-potentiated, ATP-induced pyroptosis is not limited to immune cells; it has also been demonstrated in induced pluripotent stem cell-derived human oligodendrocytes. medrxiv.orgresearchgate.netjci.org The toxic effects of clemastine in this context can be blocked by a P2RX7 antagonist, confirming the central role of this receptor in initiating the pathway. jci.orgneurologylive.com

Table 1: Key Mediators in Clemastine-Potentiated P2RX7 Signaling and Pyroptosis

| Mediator | Role | Cellular Context | Findings with Clemastine |

| P2RX7 | ATP-gated ion channel; danger receptor. | Macrophages, Microglia, Oligodendrocytes. | Clemastine acts as a positive allosteric modulator, enhancing ATP-induced activation. nih.govresearchgate.net |

| ATP (extracellular) | Ligand for P2RX7; a DAMP. | Released from dying cells. | Sub-lytic doses, when combined with clemastine, trigger downstream signaling. medrxiv.orgjci.org |

| NLRP3 Inflammasome | Multi-protein complex that activates caspase-1. | Myeloid cells. | Assembled in response to K+ efflux mediated by P2RX7 activation. nih.govmedrxiv.org |

| Caspase-1 | Protease that processes pro-inflammatory cytokines and GSDMD. | Myeloid cells. | Clemastine treatment leads to increased levels of active caspase-1. medrxiv.org |

| Gasdermin D (GSDMD) | Executioner protein of pyroptosis. | Macrophages, Oligodendrocytes. | Cleavage by caspase-1, induced by clemastine and ATP, leads to pore formation and cell death. jci.org |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine. | Myeloid cells. | Release is increased in the presence of clemastine and ATP. medrxiv.org |

Cellular Protection and Apoptosis Modulation

Attenuation of Neuronal Apoptosis

Clemastine has demonstrated neuroprotective properties by reducing neuronal apoptosis in various models of central nervous system (CNS) injury. frontiersin.org In experimental models of intracerebral hemorrhage, clemastine treatment has been shown to suppress neuronal apoptosis, reduce cerebral edema, and decrease the volume of the hematoma. medsci.org The proposed mechanism for this neuroprotective effect involves the modulation of microglia-mediated inflammation. medsci.org Clemastine appears to restore the balance of pro-inflammatory and anti-inflammatory mediators, thereby reducing the deleterious effects of activated microglia on neurons. medsci.org

Studies have confirmed its ability to decrease the loss of neurons and improve functional recovery. nih.govresearchgate.net This anti-apoptotic effect is a key component of its broader neuroprotective actions, which also include inhibiting neuroinflammation and promoting oligodendrocyte differentiation. frontiersin.orgresearchgate.netnih.gov By directly or indirectly mitigating the apoptotic cascade in neurons, clemastine contributes to the preservation of neural tissue and function following injury. researchgate.netmdpi.com

Table 2: Research Findings on Clemastine and Neuronal Apoptosis

| Model System | Key Findings | Proposed Mechanism | Reference |

| Intracerebral Hemorrhage (Mouse Model) | Reduced neuronal apoptosis, decreased cerebral edema, smaller lesion volumes. | Inhibition of microglia-induced inflammatory response. | medsci.org |

| Subarachnoid Hemorrhage (Mouse Model) | Reduced neuronal death and improved cognitive deficits. | Activation of Nrf2/SQSTM1-mediated autophagy. | nih.gov |

| General CNS Disorders (Review) | Decreases the apoptosis of neurons. | Part of a broader mechanism including promoting oligodendrocyte maturation and inhibiting neuroinflammation. | frontiersin.orgnih.gov |

| Sepsis-Induced Myocardial Dysfunction | Ameliorated cellular apoptosis and improved mitochondrial ultrastructure. | Promotion of autophagy. | researchgate.net |

Activation of Nrf2/Keap1/SQSTM1 Pathways

Clemastine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. nih.gov The mechanism involves the interplay between Nrf2, Kelch-like ECH-associated protein 1 (Keap1), and Sequestosome 1 (SQSTM1/p62). nih.govresearchgate.net Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its activity low. frontiersin.org

Research in a mouse model of subarachnoid hemorrhage demonstrated that clemastine treatment can disrupt the Nrf2-Keap1 interaction. nih.govresearchgate.net The study suggests that clemastine prevents the degradation of Nrf2 via the Nrf2/Keap1/SQSTM1 pathway. nih.govresearchgate.net This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes, enhancing the transcription of autophagy-related and antioxidant genes. nih.govresearchgate.netfrontiersin.org SQSTM1 itself is an Nrf2 target gene and can also bind to Keap1, creating a positive feedback loop that further enhances Nrf2 activity. researchgate.netfrontiersin.org By activating this pathway, clemastine enhances cellular protective mechanisms against oxidative stress and promotes cell survival. nih.govresearchgate.net

Table 3: Components of the Nrf2/Keap1/SQSTM1 Pathway Modulated by Clemastine

| Component | Function | Effect of Clemastine |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Transcription factor that regulates antioxidant and cytoprotective genes. | Prevents degradation, promotes nuclear translocation, and enhances activity. nih.govresearchgate.net |

| Keap1 (Kelch-like ECH-associated protein 1) | Substrate adaptor for an E3 ubiquitin ligase complex that targets Nrf2 for degradation. | Interaction with Nrf2 is disrupted. nih.govresearchgate.net |

| SQSTM1 (Sequestosome 1 / p62) | Autophagy receptor protein; can competitively inhibit the Keap1-Nrf2 interaction. | Expression is increased, contributing to the prevention of Nrf2 degradation. nih.govresearchgate.net |

Autophagy Regulation by Clemastine Fumarate

Investigation of Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Involvement

Clemastine is a known modulator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. nih.govresearchgate.net Multiple studies indicate that clemastine stimulates autophagy by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. researchgate.netselleckchem.comtandfonline.com The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is a potent trigger for autophagy induction. tandfonline.com

In models of amyotrophic lateral sclerosis (ALS), clemastine was found to stimulate autophagic flux via the mTOR signaling pathway in spinal microglia cultures. researchgate.net Similarly, in studies related to Alzheimer's disease, clemastine was shown to enhance autophagy in conjunction with a suppression of mTOR signaling, leading to a reduction in amyloid-β generation. researchgate.net Further research in osteosarcoma cells demonstrated that clemastine, particularly in combination with hyperthermia, inhibits AKT/mTOR signaling. tandfonline.com This inhibition was evidenced by reduced phosphorylation of both mTOR and its downstream target AKT, leading to the induction of autophagy biomarkers like LC3B-II. tandfonline.com This mTOR-mediated induction of autophagy may be a key mechanism through which clemastine prevents the cellular senescence of oligodendrocyte progenitor cells (OPCs). nih.govbohrium.com

Table 4: Clemastine's Effect on mTOR Pathway and Autophagy Markers

| Cell/Model Type | Effect on mTOR Signaling | Effect on Autophagy | Reference |

| Alzheimer's Disease (Mouse Model) | Suppression of mTOR signaling. | Enhanced autophagy. | researchgate.net |

| Amyotrophic Lateral Sclerosis (Microglia Cultures) | Stimulation of autophagic flux via the mTOR pathway. | Increased LC3-II autophagic marker. | researchgate.net |

| Osteosarcoma Cells | Inhibition of AKT/mTOR signaling (reduced phosphorylation). | Induction of autophagy biomarkers (LC3B-II, LC3-positive puncta). | tandfonline.com |

| Oligodendrocyte Progenitor Cells (OPCs) | Implied inhibition of mTOR. | Upregulation of mTOR-mediated autophagy, preventing senescence. | nih.govbohrium.com |

Preclinical Investigative Models and Methodologies for Clemastine Fumarate Research

In Vitro Cellular Models for Mechanistic Elucidation

Cultures of oligodendrocytes (OLs) and their precursor cells, oligodendrocyte progenitor cells (OPCs), have been pivotal in investigating the remyelinating potential of clemastine (B1669165) fumarate (B1241708). These models allow for the direct assessment of the compound's effects on cell differentiation, maturation, and myelin production.

Research has consistently demonstrated that clemastine promotes the differentiation of OPCs into mature, myelinating oligodendrocytes. frontiersin.orgbiorxiv.orgnih.gov This pro-differentiating effect is thought to be mediated, at least in part, through its antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1). nih.govfrontiersin.orgfrontiersin.org Studies utilizing OPC cultures have shown that clemastine treatment leads to a significant increase in the number of mature oligodendrocytes and a corresponding decrease in the population of progenitor cells. biorxiv.orgfrontiersin.org

Further mechanistic insights have been gained by examining the signaling pathways involved. For instance, clemastine has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, a crucial signaling cascade for oligodendrocyte differentiation, via its interaction with muscarinic receptors. nih.govnih.gov The inhibition of the ERK1/2 pathway can block the pro-differentiating effects of clemastine on OPCs. nih.gov In some models, clemastine has also been found to enhance the activity of H3K9 histone methyltransferases in oligodendrocytes. nih.govfrontiersin.org

In the context of injury models, such as those mimicking hypoxic-ischemic brain injury, clemastine has been shown to reverse the detrimental effects of inflammatory mediators like interleukin-1β (IL-1β) on OPC differentiation. researchgate.net Treatment with clemastine in these cultures resulted in a decreased ratio of NG2-positive (an OPC marker) cells and an increased ratio of myelin basic protein (MBP)-positive (a mature oligodendrocyte marker) cells, indicating a restoration of the differentiation process. researchgate.net

| Model System | Key Findings with Clemastine Fumarate | References |

| Primary OPC Cultures | Promotes differentiation of OPCs into mature oligodendrocytes. | frontiersin.orgbiorxiv.org |

| OPC Cultures with IL-1β | Reverses the inhibitory effect of IL-1β on OPC differentiation. | researchgate.net |

| Rat Spinal Cord Injury Model (in vitro component) | Enhances OPC differentiation via muscarinic receptors and ERK1/2 activation. | nih.gov |

| Social Isolation Mouse Model (PFC oligodendrocytes) | Enhanced activity of H3K9 histone methyltransferases. | nih.govfrontiersin.org |

Macrophage and microglia cell lines are essential tools for investigating the immunomodulatory and anti-inflammatory properties of clemastine fumarate. These cells play a critical role in the inflammatory cascade associated with various neurological and other diseases.

Studies have indicated that clemastine can modulate the inflammatory response in these cell types. For example, in the context of hypoxic-ischemic brain injury models, clemastine has been shown to reduce inflammation by downregulating NLRP3 and IL-1β through the inhibition of the p38 signaling pathway in microglia. nih.govfrontiersin.org This anti-inflammatory action is believed to contribute to its neuroprotective effects by creating a more permissive environment for oligodendrocyte survival and differentiation.

In the context of parasitic infections, while the primary antileishmanial effect of clemastine is on the parasite itself, there is also evidence of an enhanced host cell response. acs.orgnih.gov Clemastine has been observed to stimulate a macrophage response to Leishmania infection, although it does not appear to significantly enhance nitric oxide (NO) levels. nih.gov The compound has been shown to stimulate the P2X7 receptor, which can lead to the secretion of pro-inflammatory cytokines and the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) upon activation by extracellular ATP. nih.gov

| Cell Line/Model | Key Findings with Clemastine Fumarate | References |

| Microglia (in hypoxic-ischemic injury models) | Reduces inflammation via inhibition of the p38 signaling pathway, leading to downregulation of NLRP3 and IL-1β. | nih.govfrontiersin.org |

| Bone Marrow-Derived Macrophages (BMDMs) (infected with Leishmania) | Induces an enhanced host cell response to infection. | acs.orgnih.gov |

| Uninfected Macrophages | No significant effect on nitric oxide (NO) synthesis. | nih.gov |

Neuronal cell systems are employed to evaluate the direct or indirect neuroprotective effects of clemastine fumarate and its influence on neuronal apoptosis. These studies are crucial for understanding its potential in treating neurodegenerative diseases and acute brain injuries.

Clemastine has demonstrated neuroprotective properties in various in vitro models of neuronal injury. It has been shown to suppress neuronal apoptosis in models of intracerebral hemorrhage. researchgate.net The underlying mechanisms of its neuroprotective effects are multifaceted and include the promotion of oligodendrocyte differentiation and maturation, inhibition of microglia-induced neuroinflammation, and a direct reduction in neuronal apoptosis. frontiersin.org

In the context of Alzheimer's disease models, clemastine has been found to reduce the generation and accumulation of amyloid-beta by decreasing the levels of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov Furthermore, studies using co-culture systems have shown that clemastine can protect neurons from damage. multiplesclerosisnewstoday.com

| Cell System/Model | Key Findings with Clemastine Fumarate | References |

| Intracerebral Hemorrhage Model | Suppresses neuronal apoptosis. | researchgate.net |

| Alzheimer's Disease Model | Reduces amyloid-beta generation by decreasing BACE1. | nih.gov |

| General Neurological Disorder Models | Promotes neuronal survival by inhibiting neuroinflammation and promoting myelination. | frontiersin.org |

The use of induced pluripotent stem cells (iPSCs) to generate oligodendrocytes has provided a powerful human-based model system for studying myelination and demyelinating diseases. While specific mechanistic studies on clemastine in iPSC-derived oligodendrocytes are emerging, the compound is frequently used as a benchmark for promoting oligodendrocyte differentiation in these systems.

Research has shown that supplementing the culture media with clemastine can reduce the time required for the differentiation of iPSC-derived OPCs into mature oligodendrocytes. nih.gov This accelerated maturation makes it a valuable tool in protocols aimed at generating myelinating oligodendrocytes for disease modeling and drug screening. These models have been used to study myelin pathophysiology in a range of neuropsychiatric and neurodegenerative disorders. The ability of clemastine to promote differentiation in these human cell-based models is consistent with findings from rodent cell cultures and is often attributed to its antagonism of the M1 muscarinic acetylcholine receptor. nih.gov

| Model System | Key Findings with Clemastine Fumarate | References |

| Human iPSC-derived OPCs | Accelerates differentiation into mature oligodendrocytes. | nih.gov |

| Human iPSC-derived models of ALS | Used as a pro-myelinating compound for benchmarking differentiation protocols. | nih.gov |

Cardiomyocyte cell lines, such as H9C2 cells, are instrumental in investigating the cardioprotective effects of clemastine fumarate, particularly in the context of ischemia-reperfusion (I/R) injury.

Studies have shown that clemastine can protect cardiomyocytes from I/R-induced damage. frontiersin.orgnih.gov In H9C2 cells subjected to myocardial ischemia-reperfusion injury, clemastine intervention reduced the release of lactate dehydrogenase (LDH), a marker of cell damage. nih.gov This protective effect is associated with the modulation of inflammatory and oxidative stress pathways.

Mechanistically, clemastine has been found to exert its cardioprotective effects by activating the TLR4/PI3K/Akt signaling pathway. nih.govamanote.com Treatment with clemastine in H9C2 cells undergoing I/R injury led to a decrease in the expression of TLR4 and cleaved caspase-3 proteins, as well as a reduction in intracellular calcium overload. nih.govresearchgate.net Furthermore, in co-culture models with mast cells (RBL-2H3), clemastine was shown to reverse cardiomyocyte apoptosis induced by mast cell degranulation, indicating an additional protective mechanism. frontiersin.orgnih.gov

| Cell Line/Model | Key Findings with Clemastine Fumarate | References |

| H9C2 Cardiomyocytes (MIRI model) | Reduces LDH release and alleviates cell damage. | nih.gov |

| H9C2 Cardiomyocytes (MIRI model) | Activates the TLR4/PI3K/Akt signaling pathway; reduces TLR4 and cleaved caspase-3 expression. | nih.govamanote.comresearchgate.net |

| H9C2 and RBL-2H3 Co-culture | Reverses cardiomyocyte apoptosis induced by mast cell degranulation. | frontiersin.orgnih.gov |

In vitro cultures of Leishmania parasites, in both their promastigote (insect stage) and amastigote (mammalian stage) forms, have been crucial in identifying and characterizing the antileishmanial activity of clemastine fumarate.

Clemastine has demonstrated potent activity against various Leishmania species, including L. major, L. amazonensis, L. donovani, and L. infantum. acs.orgnih.gov It exhibits submicromolar inhibition of promastigote proliferation and is also effective against the clinically relevant intramacrophage amastigote form of the parasite. acs.orgnih.govresearchgate.net

The primary mechanism of its antiparasitic action is the inhibition of the Leishmania inositol (B14025) phosphorylceramide synthase (IPCS), an essential enzyme in the parasite's sphingolipid biosynthesis pathway. acs.orgnih.govnih.govnih.gov The on-target engagement of clemastine was supported by the diminished sensitivity of a sphingolipid-deficient L. major mutant to the compound. acs.orgnih.gov This discovery validates IPCS as a promising drug target for antileishmanial chemotherapy and positions clemastine as a candidate for drug repurposing. acs.orgnih.govresearchgate.net

| Parasite Culture Model | Key Findings with Clemastine Fumarate | EC50/IC50 Values (µM) | References |

| L. major (JISH118) promastigotes | Potent inhibition of proliferation. | EC50: 0.179 ± 0.047 | acs.orgnih.gov |

| L. amazonensis (Josefa) promastigotes | Significant inhibition of proliferation. | EC50: 0.028 ± 0.012 | acs.orgnih.gov |

| L. donovani (LV1) promastigotes | Significant inhibition of proliferation. | EC50: 0.019 ± 0.043 | acs.orgnih.gov |

| L. infantum (MAP263) promastigotes | Significant inhibition of proliferation. | EC50: 0.708 ± 0.043 | acs.orgnih.gov |

| L. major intramacrophage amastigotes | Activity against the clinically relevant form. | EC50: 3.16 | acs.orgnih.gov |

| Leishmania inositol phosphorylceramide synthase (LmjIPCS) | Direct inhibition of the enzyme. | IC50: 2.90 | acs.orgnih.gov |

In Vivo Animal Models for Compound Evaluation

The therapeutic potential of clemastine fumarate has been extensively investigated across a range of preclinical in vivo animal models. These models simulate various human pathological conditions, providing a platform to assess the compound's efficacy and elucidate its mechanisms of action.

Experimental Autoimmune Encephalomyelitis (EAE) Models of Demyelination

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely utilized animal model for multiple sclerosis, a demyelinating disease of the central nervous system. In EAE models, clemastine has been shown to improve clinical scores and enhance remyelination. frontiersin.org The administration of clemastine in EAE mice has been linked to the activation of F3/Contactin-1, suggesting a potential mechanism for its effects on myelin repair. frontiersin.org

| Model Specifics | Outcome Measures | Key Findings |

| EAE Mouse Model | Clinical Scores, Remyelination | Improved clinical scores and enhanced remyelination following clemastine administration. frontiersin.org |

| EAE Mouse Model | F3/Contactin-1 Activation | Clemastine treatment activates F3/Contactin-1. frontiersin.org |

Hypoxic-Ischemic Brain Injury Models

In models of neonatal and adult hypoxic brain injury, clemastine treatment has demonstrated significant therapeutic benefits. Studies have shown that enhancing myelination with clemastine leads to functional recovery. frontiersin.org This effect is believed to be mediated through the CHRM1 receptor on oligodendrocyte precursor cells (OPCs). frontiersin.org In a neonatal rat model of hypoxic-ischemic brain injury, clemastine treatment resulted in a significant reduction in white matter loss and an increase in the number of Olig2+ cells, indicating a positive effect on oligodendrocytes. mdpi.com The neuroprotective effects in this model are potentially mediated through the MAPK/ERK pathway. mdpi.com Furthermore, in a murine model of neonatal hypoxia, clemastine was found to dramatically promote OPC differentiation, myelination, and improve functional recovery. nih.govoup.com The effects in this hypoxic model were shown to be specific to oligodendroglia via the M1 muscarinic receptor on OPCs. nih.govoup.com

| Model Specifics | Outcome Measures | Key Findings |

| Neonatal & Adult Hypoxic Brain Injury Models | Functional Recovery, Myelination | Clemastine treatment enhanced myelination and led to functional recovery. frontiersin.org |

| Neonatal Rat Model of Hypoxic-Ischemic Brain Injury | White Matter Loss, Olig2+ Cell Count | Significant reduction in white matter loss and an increase in the number of Olig2+ cells. mdpi.com |

| Murine Neonatal Hypoxia Model | OPC Differentiation, Myelination, Functional Recovery | Dramatically promoted OPC differentiation and myelination, and improved functional recovery. nih.govoup.com |

Spinal Cord Injury Models

In a rat model of spinal cord injury (SCI), clemastine treatment has been shown to improve functional recovery. frontiersin.org Research indicates that clemastine preserves myelin integrity, decreases the loss of axons, and improves functional outcomes in these models. nih.govnih.gov The compound appears to enhance oligodendrocyte differentiation and myelination, which in turn helps to delay axonal degeneration and promote the recovery of motor function. nih.gov

| Model Specifics | Outcome Measures | Key Findings |

| Rat Spinal Cord Injury Model | Functional Recovery | Improved functional recovery with clemastine treatment. frontiersin.org |

| Rat Spinal Cord Injury Model | Myelin Integrity, Axon Loss | Preserved myelin integrity and decreased axon loss. nih.govnih.gov |

| Rat Spinal Cord Injury Model | Motor Function | Promoted recovery of motor function. nih.gov |

Models of Neurodevelopmental Disorders (e.g., Pitt-Hopkins Syndrome Analogues)

Pitt-Hopkins Syndrome (PTHS) is an autism spectrum disorder where mutations in the TCF4 gene lead to reduced oligodendrocyte numbers and myelination. In a mouse model of PTHS, clemastine has been shown to be effective in restoring these myelination defects. biorxiv.orgbiorxiv.org Both in vitro and in vivo administration of clemastine normalized the density of oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes, improved myelination, and rectified electrophysiological and behavioral deficits. biorxiv.orgoup.com Specifically, clemastine treatment appeared to increase the number of axons undergoing myelination. biorxiv.org

| Model Specifics | Outcome Measures | Key Findings |

| Pitt-Hopkins Syndrome Mouse Model (Tcf4 mutation) | OPC and Oligodendrocyte Density, Myelination | Normalized OPC and oligodendrocyte density; improved myelination. biorxiv.orgoup.com |

| Pitt-Hopkins Syndrome Mouse Model (Tcf4 mutation) | Electrophysiological and Behavioral Deficits | Normalized electrophysiological and behavioral deficits. biorxiv.orgoup.com |

| Pitt-Hopkins Syndrome Mouse Model (Tcf4 mutation) | Axonal Myelination | Appeared to increase the number of axons undergoing myelination. biorxiv.org |

Models of Neurodegenerative Conditions (e.g., Amyotrophic Lateral Sclerosis, Alzheimer's Disease, Subarachnoid Hemorrhage, Intracerebral Hemorrhage)

Clemastine has been investigated in various models of neurodegenerative diseases with promising results.

Amyotrophic Lateral Sclerosis (ALS): In a SOD1G93A mouse model of ALS, clemastine has been shown to confer neuroprotection and induce an anti-inflammatory phenotype. semanticscholar.org

Alzheimer's Disease (AD): In the APPSwe/PS1dE9 mouse model of AD, chronic clemastine treatment was found to reduce brain amyloid-beta deposition and rescue short-term memory deficits. bohrium.comnih.govnih.gov The treatment enhanced the densities of OPCs, oligodendrocytes, and myelin, while reducing levels of degraded myelin basic protein. bohrium.comnih.gov A proposed mechanism for these therapeutic effects is the prevention of OPC senescence. bohrium.comnih.gov

Subarachnoid Hemorrhage (SAH): In a mouse model of SAH, clemastine has been suggested to attenuate pathology by enhancing autophagy through the Nrf2/SQSTM1 pathway. semanticscholar.org

Intracerebral Hemorrhage (ICH): In a murine model of ICH, clemastine treatment led to a reduction in cerebral hematoma volume, decreased cerebral edema, and lower rates of neuronal apoptosis, which was associated with improved behavioral scores. nih.govnih.gov The compound was also found to suppress microglial activation and neuroinflammation. nih.gov

| Condition | Model Specifics | Key Findings |

| Amyotrophic Lateral Sclerosis | SOD1G93A Mouse Model | Conferred neuroprotection and induced an anti-inflammatory phenotype. semanticscholar.org |

| Alzheimer's Disease | APPSwe/PS1dE9 Mouse Model | Reduced amyloid-beta deposition, rescued short-term memory deficits, and enhanced myelination. bohrium.comnih.govnih.gov |

| Subarachnoid Hemorrhage | Mouse Model | Attenuated pathology, potentially via enhanced autophagy. semanticscholar.org |

| Intracerebral Hemorrhage | Murine Model | Reduced hematoma volume, cerebral edema, and neuronal apoptosis, with improved behavioral scores. nih.govnih.gov |

Infectious Disease Models (e.g., Leishmaniasis Mouse Models)

The application of clemastine has also been explored in the context of infectious diseases. In a mouse model of Leishmania amazonensis infection, clemastine fumarate demonstrated in vivo efficacy equivalent to the currently used drug, glucantime. nih.govnih.gov Treatment with clemastine resulted in a significant reduction in lesion size and parasite burden. nih.gov These findings validate the inositol phosphorylceramide synthase (IPCS), a target of clemastine, as a potential antileishmanial drug target. nih.gov

| Model Specifics | Outcome Measures | Key Findings |

| Leishmania amazonensis-infected BALB/c Mice | Lesion Size, Parasite Burden | Significant reduction in lesion size and parasite burden. nih.gov |

| Leishmania amazonensis-infected BALB/c Mice | Comparative Efficacy | In vivo activity equivalent to glucantime. nih.govnih.gov |

Models of Chemotherapy-Induced Cognitive Impairment

Preclinical investigations into the potential therapeutic effects of clemastine fumarate for chemotherapy-induced cognitive impairment, often referred to as "chemo brain," have utilized specific animal models. A common approach involves administering chemotherapeutic agents to mice to induce cognitive deficits and white matter damage, thereby mimicking the human condition. nih.govresearchgate.netcanceractive.com

In one such model, mice are treated with chemotherapy, after which they receive clemastine fumarate. nih.gov To assess the cognitive impact and any potential rescue by clemastine, a battery of behavioral tests is employed. The Morris water maze test is used to evaluate spatial learning and memory, while the open-field test helps in assessing anxiety and locomotor activity. nih.govresearchgate.net Another study utilized a methotrexate (MTX)-induced cognitive impairment model in mice. nih.gov This research focused on anxiety-like behaviors, assessed through the open-field and elevated plus-maze tests, and memory functions, evaluated with the Y-maze and fear conditioning tests. nih.gov

These models serve as a crucial platform to study the pathological changes associated with chemotherapy in the brain, such as damage to white matter integrity, and to evaluate the efficacy of interventions like clemastine fumarate in mitigating these effects. nih.govcanceractive.com The primary goal is to understand if the compound can reverse cognitive deficits by promoting mechanisms like remyelination and protecting neural structures. nih.govconsensus.app

| Preclinical Model | Chemotherapeutic Agent | Behavioral/Cognitive Assessments | Key Pathological Focus |

|---|---|---|---|

| Mouse Model | General Chemotherapy Cocktail | Morris Water Maze, Open-Field Test | White Matter Integrity, Myelination, Oligodendrocyte Differentiation |

| Mouse Model | Methotrexate (MTX) | Open-Field Test, Elevated Plus-Maze, Y-Maze, Fear Conditioning Test | Anxiety-like Behavior, Hippocampal Oligodendrocyte Integrity |

Advanced Analytical and Omics Approaches in Preclinical Clemastine Fumarate Research

To dissect the molecular mechanisms underlying the effects of clemastine fumarate, researchers utilize a range of advanced analytical and "omics" technologies. These methods provide deep insights into the changes occurring in proteins, gene expression, and cellular structures.

Proteomic Profiling (e.g., Cerebrospinal Fluid Proteomics, Protein Quantification)

Proteomic analysis has been a key methodology in clemastine research. In some studies, cerebrospinal fluid (CSF) is collected to perform large-scale protein quantification, analyzing thousands of proteins simultaneously. nih.govjci.org This approach has been used to identify changes in biological pathways following clemastine administration. nih.gov For instance, CSF proteomics revealed significant increases in proteins related to purinergic signaling and pyroptosis, a form of inflammatory cell death. nih.govnih.gov

In addition to broad proteomic screening, specific protein levels are quantified using techniques like Western blotting. This method has been used in preclinical models to measure the abundance of specific proteins, such as neurofilament 200, an indicator of axonal integrity, in brain regions like the corpus callosum and hippocampus. nih.govresearchgate.net This targeted protein quantification helps to confirm and elaborate on findings from larger-scale proteomic analyses.

Transcriptomic Analysis (e.g., Bulk RNA Sequencing, Single-Nucleus RNA Sequencing Re-analysis)

Transcriptomic approaches are employed to understand how clemastine fumarate influences gene expression. In studies investigating the effects of methotrexate, researchers analyzed the expression of myelin-related genes, such as Plp and Sox10, in the hippocampus and in oligodendrocyte precursor cell lines. nih.gov This allows for a direct assessment of the compound's impact on the genetic machinery responsible for myelination.

Furthermore, re-analysis of existing single-nucleus RNA-sequencing (snRNA-Seq) data has been a valuable tool. nih.govmedrxiv.org This technique allows researchers to examine gene expression at the single-cell level. In the context of clemastine research, snRNA-Seq data has been used to investigate the expression of specific genes, like the purinergic channel P2RX7, and to identify transcriptional signatures associated with pyroptosis in specific brain cell types, such as microglia and oligodendrocytes. nih.govmedrxiv.org

| Omics Approach | Methodology | Key Findings/Targets in Clemastine Research |

|---|---|---|

| Proteomics | Cerebrospinal Fluid (CSF) Protein Quantification | Increased purinergic signaling and pyroptosis pathways. nih.govnih.gov |

| Proteomics | Western Blotting | Quantification of specific proteins like neurofilament 200. nih.gov |

| Transcriptomics | Gene Expression Analysis (in vivo/in vitro) | Changes in myelin-related genes (Plp, Sox10). nih.gov |

| Transcriptomics | Single-Nucleus RNA-Seq (snRNA-Seq) Re-analysis | Increased P2RX7 expression and pyroptosis signatures in microglia and oligodendrocytes. nih.govmedrxiv.org |

Microscopic and Imaging Modalities for Cellular and Tissue Analysis (e.g., Transmission Electron Microscopy, Immunofluorescence, Laser Scanning Confocal Microscopy)

High-resolution microscopy is essential for visualizing the structural changes in the brain at the cellular and subcellular levels. Transmission electron microscopy (TEM) is used to examine the ultrastructure of the myelin sheath, allowing for detailed assessment of morphological damage or repair following chemotherapy and clemastine treatment. nih.govresearchgate.net

Immunofluorescence is another widely used technique. It employs fluorescently labeled antibodies to detect specific proteins within tissue sections. This method is used to observe demyelination, damage to mature oligodendrocytes, and changes in axons. nih.gov By staining for specific cellular markers, researchers can quantify cell populations, such as oligodendrocyte precursor cells and mature oligodendrocytes, and visualize the extent of myelination in different brain regions. researchgate.netnih.gov

Biochemical and Cellular Assays for Signaling Pathway Analysis (e.g., ELISA, Western Blotting, CCK8 Analysis)

A variety of biochemical and cellular assays are used to probe the specific signaling pathways affected by clemastine fumarate. Western blotting is a cornerstone technique for analyzing signaling pathways by measuring changes in the levels of key proteins. nih.gov It has been used to demonstrate that clemastine treatment can increase the levels of neurofilament 200 protein, suggesting a positive effect on axonal structure. nih.govresearchgate.net

In vitro studies on cell lines, such as the FBD-102b oligodendrocyte precursor cell line, provide a controlled environment to dissect molecular mechanisms. nih.gov Assays in these systems can confirm, for example, that clemastine counteracts the downregulation of key myelin-related genes induced by chemotherapeutic agents. nih.gov Other research has shown that clemastine can stimulate autophagy by suppressing the mTOR signaling pathway, a finding elucidated through biochemical analyses in different disease models. nih.gov Additionally, assays measuring pro-inflammatory cytokines like TNF-α and IL-6 have been used to show that clemastine can reduce their production in macrophages, indicating an anti-inflammatory effect. researchgate.net

Compound Names Mentioned

| Compound Name |

|---|

| Clemastine fumarate |

| Methotrexate (MTX) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-alpha (TNF-α) |

Drug Discovery and Development Considerations for Clemastine Fumarate

Repurposing Strategies for Existing Pharmacological Agents

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is an efficient strategy that can accelerate the development of treatments for challenging diseases. nih.gov Clemastine (B1669165) fumarate (B1241708) has emerged as a prime candidate for such strategies, with research uncovering its potential in a variety of conditions far removed from its original H1-receptor antagonist function. nih.govglobalrx.com

Evaluation of Existing Pharmacological Profiles for Novel Therapeutic Applications

The established pharmacological profile of clemastine fumarate has been meticulously evaluated to identify new therapeutic opportunities. nih.gov Originally recognized for its antihistaminic effects, recent research has illuminated its potential in neurodegenerative disorders, cardiovascular diseases, and oncology. nih.gov

A significant area of investigation is its role in promoting remyelination, the process of regenerating the myelin sheath that protects nerve fibers. nih.govresearchgate.net This has profound implications for demyelinating diseases like multiple sclerosis. dntb.gov.uanih.gov Studies have shown that clemastine fumarate can stimulate the differentiation of oligodendrocyte precursor cells, which are responsible for myelin production. researchgate.netnih.gov This has been demonstrated in various animal models of neurological disease and has shown potential efficacy in a phase 2 clinical trial for multiple sclerosis. researchgate.netresearchgate.net Beyond remyelination, clemastine fumarate has been identified as a promising agent for enhancing autophagy, a cellular process that removes damaged components. nih.gov

Recent patent filings and studies have also pointed towards its potential efficacy in treating heart failure and arrhythmias, possibly through its action on cardiac ion channels, and as an adjuvant therapy in cancer to enhance the efficacy of existing treatments. nih.gov

| Therapeutic Area | Potential Application | Observed Effect |

|---|---|---|

| Neurodegenerative Disorders | Multiple Sclerosis & Demyelinating Diseases | Promotes remyelination by stimulating oligodendrocyte differentiation. researchgate.netnih.gov |

| Neurodegenerative Disorders | General Neurodegeneration | Enhances autophagy, a cellular clean-up process. nih.gov |

| Cardiovascular Diseases | Heart Failure & Arrhythmias | Potential action on cardiac ion channels. nih.gov |

| Oncology | Adjuvant Cancer Therapy | May enhance efficacy of existing treatments and overcome drug resistance. nih.gov |

| Parasitic Diseases | Leishmaniasis | Inhibits the parasite's Inositol (B14025) Phosphorylceramide Synthase (IPCS). nih.govacs.org |

Analogue Design and Optimization for Enhanced Specificity and Efficacy

Building on the therapeutic potential of clemastine fumarate, researchers are actively designing and optimizing analogues to improve its specificity and efficacy for newly identified targets. This involves chemically modifying the parent compound to create new molecules with enhanced properties.

Development of N-Linked Analogues of Clemastine Fumarate

The synthesis of clemastine can be challenging, which has spurred the development of more accessible analogues. researchgate.net Research has demonstrated that simple N-linked analogues can be easier to produce while retaining or even improving upon the desired biological activity. researchgate.net These analogues have been investigated for their antileishmanial efficacy. While some N-linked analogues showed retained enzyme inhibitory activity, they exhibited lower activity against the promastigote form of the parasite, possibly due to issues with membrane transport. researchgate.net However, specific derivatives, such as the N-dimethylaminoethyl indazole derivative, displayed equivalent levels of inhibition of the target enzyme, L. major Inositol Phosphorylceramide Synthase (IPCS), when compared to clemastine fumarate itself. researchgate.net Further optimization of these N-linked analogues aims to enhance their selectivity and efficacy in various disease models. researchgate.net

Design of Hybrid Compounds (e.g., Clemastine/Tamoxifen (B1202) Hybrids)